

Interpreting the Mass Spectrum of Methyl 6-formylnicotinate: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 6-formylnicotinate

Cat. No.: B162074

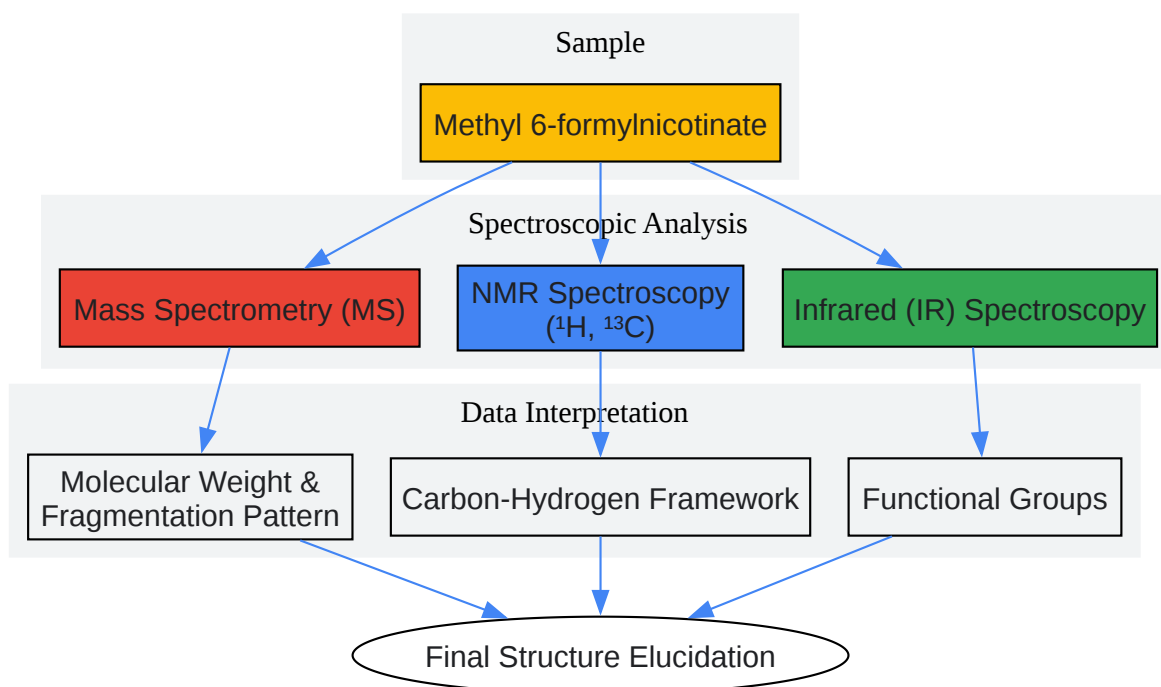
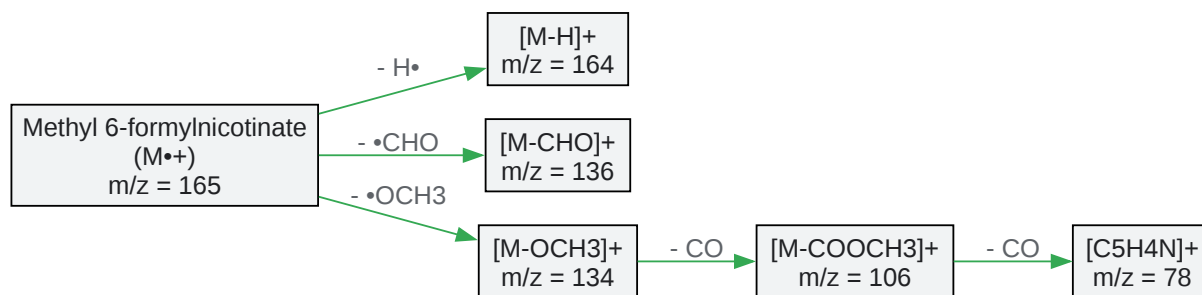
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This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of **Methyl 6-formylnicotinate**, a crucial intermediate in pharmaceutical synthesis. By comparing its fragmentation patterns with structurally similar compounds, this document offers a framework for the accurate identification and characterization of this molecule. The experimental data presented herein is based on established fragmentation principles of aromatic aldehydes, esters, and pyridine derivatives.

Predicted Fragmentation Pathway of Methyl 6-formylnicotinate

The fragmentation of **Methyl 6-formylnicotinate** under electron ionization is dictated by the presence of three key structural features: a pyridine ring, a methyl ester group, and a formyl (aldehyde) group. The initial ionization event forms a molecular ion ($M^{\bullet+}$), which then undergoes a series of fragmentation steps to yield characteristic daughter ions. The most probable fragmentation pathways are illustrated below.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com